

Imbricatoloic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

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Compound of Interest							
Compound Name:	Imbricatoloic acid						
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatoloic acid is a naturally occurring labdane-type diterpene carboxylic acid that has garnered significant interest within the scientific community. Its potential pharmacological activities, including the ability to influence cell cycle progression, position it as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known natural sources of imbricatoloic acid, its distribution in the plant and fungal kingdoms, and detailed methodologies for its extraction, isolation, and characterization.

Natural Sources and Distribution of Imbricatoloic Acid

Imbricatoloic acid is predominantly found in coniferous species, particularly within their resins and berries. The primary sources identified in scientific literature are the resin of Araucaria araucana (Monkey Puzzle Tree) and the berries of Juniperus communis (Common Juniper). It has also been identified in other plants and even in a lichen species, indicating a broader, though less concentrated, distribution.



While several sources describe **imbricatoloic acid** as a "major constituent" in some of these natural materials, specific quantitative data on its concentration or yield is not widely available in the reviewed literature.[1] The following table summarizes the known natural sources of **imbricatoloic acid**.

Kingdo m	Phylum/ Division	Class	Order	Family	Genus	Species	Part of Organis m
Plantae	Pinophyt a	Pinopsid a	Pinales	Araucaria ceae	Araucaria	araucana	Resin
Plantae	Pinophyt a	Pinopsid a	Pinales	Cupressa ceae	Juniperu s	communi s	Berries
Plantae	Pinophyt a	Pinopsid a	Pinales	Cupressa ceae	Cupressu s	goveniian a	Resinous extracts
Plantae	Pinophyt a	Pinopsid a	Pinales	Cupressa ceae	Juniperu s	formosan a	Not specified
Plantae	Pteridoph yta	Polypodi opsida	Polypodi ales	Pteridace ae	Pteris	linearis	Not specified
Fungi	Ascomyc ota	Lecanoro mycetes	Lecanora les	Cladonia ceae	Cladonia	rangiferin a	Thallus

Experimental Protocols

The isolation and characterization of **imbricatoloic acid** from its natural sources involve a series of well-established phytochemical techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction of Imbricatoloic Acid

- a) From Araucaria araucana Resin:
- Objective: To obtain a crude extract containing imbricatoloic acid from the resin of Araucaria araucana.



Procedure:

- The collected resin is dissolved in a suitable organic solvent such as dichloromethane.
- The solution is then filtered to remove any insoluble materials.
- The solvent is evaporated under reduced pressure to yield the crude resin extract.
- b) From Juniperus communis Berries:[1]
- Objective: To extract imbricatoloic acid and other diterpenoids from the fresh ripe berries of Juniperus communis.[1]
- Procedure:
 - Fresh, ripe berries are macerated in methanol at room temperature.
 - The methanolic extract is then subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility.[1]
 - The resulting fractions are concentrated under reduced pressure.[1]

Isolation and Purification

- Objective: To isolate pure **imbricatoloic acid** from the crude extracts.
- Methodology: Column chromatography is the primary method used for the purification of imbricatoloic acid.[1]
 - Stationary Phase: Silica gel is commonly used as the stationary phase.
 - Mobile Phase: A gradient of hexane and ethyl acetate is typically employed for elution.[1]
 The polarity of the solvent mixture is gradually increased to separate the different components of the extract.
 - Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography
 (TLC) to identify those containing imbricatoloic acid.



 Recrystallization: Fractions containing the pure compound can be further purified by recrystallization from a mixture of hexane and ethyl acetate to obtain colorless crystals.

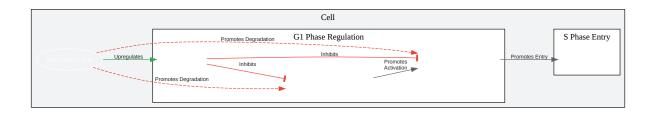
Structural Characterization

- Objective: To confirm the chemical structure of the isolated imbricatoloic acid.
- Techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[1]
 - Characteristic signals in the ¹H-NMR spectrum include those for the exomethylene protons and the hydroxyl group.[1]
 - Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
 - Infrared (IR) Spectroscopy:
 - IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid and hydroxyl groups.

Signaling Pathway

Imbricatoloic acid has been shown to prevent cell cycle progression in cancer cells. It exerts this effect by upregulating cyclin-dependent kinase inhibitors (CKIs) and promoting the degradation of cyclins A, D1, and E1.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.[1]





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References

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